molecular formula C13H24N2O3 B2860237 tert-butyl N-{8-oxa-1-azaspiro[4.5]decan-3-yl}carbamate CAS No. 2219371-51-2

tert-butyl N-{8-oxa-1-azaspiro[4.5]decan-3-yl}carbamate

Cat. No.: B2860237
CAS No.: 2219371-51-2
M. Wt: 256.346
InChI Key: NTVMDPWQPMIUAO-UHFFFAOYSA-N
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Description

Tert-butyl N-{8-oxa-1-azaspiro[4.5]decan-3-yl}carbamate is a chemical building block of interest in medicinal chemistry. Compounds based on the 1-oxa-8-azaspiro[4.5]decane scaffold have demonstrated significant therapeutic potential in pharmacological research. This specific structure serves as a key synthetic intermediate and precursor for the development of active pharmaceutical ingredients (APIs) . Spirocyclic scaffolds like this one are frequently explored as neuropeptide receptor antagonists, which are relevant for the potential treatment of disorders such as obesity and binge eating . Furthermore, closely related 1-oxa-8-azaspiro[4.5]decane compounds have been investigated as potent inhibitors of enzymes like Fatty Acid Amide Hydrolase (FAAH) . FAAH inhibitors are a major area of research for managing a wide range of conditions, including chronic pain, anxiety disorders, inflammatory bowel disease, and overactive bladder . The tert-butyl carbamate (Boc) group on the molecule is a common protecting group for amines, making this compound particularly valuable for multi-step synthetic processes in drug discovery and development . This product is intended for research purposes only and is not for diagnostic or therapeutic use.

Properties

IUPAC Name

tert-butyl N-(8-oxa-1-azaspiro[4.5]decan-3-yl)carbamate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H24N2O3/c1-12(2,3)18-11(16)15-10-8-13(14-9-10)4-6-17-7-5-13/h10,14H,4-9H2,1-3H3,(H,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NTVMDPWQPMIUAO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC1CC2(CCOCC2)NC1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H24N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

256.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl N-{8-oxa-1-azaspiro[4.5]decan-3-yl}carbamate typically involves the reaction of tert-butyl carbamate with a suitable spirocyclic precursor. One common method involves the reaction of tert-butyl 3-oxo-1-oxa-8-azaspiro[4.5]decane-8-carboxylate with N,N-dimethylformamide dimethyl acetal . The reaction conditions often include the use of solvents like dichloromethane and catalysts such as triethylamine to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using similar reaction conditions as those used in laboratory settings. The process may be optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent production quality.

Chemical Reactions Analysis

Types of Reactions

tert-butyl N-{8-oxa-1-azaspiro[4.5]decan-3-yl}carbamate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the tert-butyl group can be replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Nucleophiles such as amines, alcohols, and thiols.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxazolidinone derivatives, while reduction can produce amine derivatives.

Scientific Research Applications

tert-butyl N-{8-oxa-1-azaspiro[4.5]decan-3-yl}carbamate has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the preparation of complex molecules.

    Biology: Investigated for its potential as a bioactive compound in various biological assays.

    Medicine: Explored for its potential therapeutic properties, including its use as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of tert-butyl N-{8-oxa-1-azaspiro[4.5]decan-3-yl}carbamate involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor or activator of certain enzymes, depending on its structure and functional groups. The exact molecular targets and pathways can vary based on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Variations in Spirocyclic Carbamates

The following table summarizes key analogs and their distinguishing features:

Compound Name CAS Number Molecular Formula Molecular Weight (g/mol) Key Structural Differences Source/Application
tert-Butyl N-{8-oxa-1-azaspiro[4.5]decan-3-yl}carbamate 2219371-51-2 C₁₃H₂₄N₂O₃ 256.35 Reference compound; 8-oxa-1-aza core, –NHBoc at C3 Pharmaceutical intermediate
tert-Butyl N-{8-oxa-2-azaspiro[4.5]decan-4-yl}carbamate 1784024-20-9 C₁₃H₂₄N₂O₃ 256.34 8-oxa-2-aza core; –NHBoc at C4 Synthetic intermediate
tert-Butyl N-{8-oxa-2-azaspiro[4.5]decan-4-yl}carbamate hydrochloride 2155852-24-5 C₁₃H₂₅ClN₂O₃ 292.80 Hydrochloride salt of the above; enhanced solubility Salt form for improved stability
tert-Butyl (S)-(3,3-difluoro-8-azaspiro[4.5]decan-1-yl)carbamate 2306249-46-5 C₁₄H₂₄F₂N₂O₂ 290.35 Difluoro substitution at C3; chiral S-configuration Fluorinated analog for bioactivity studies
tert-Butyl 8-methyl-1-azaspiro[4.5]decane-1-carboxylate N/A C₁₄H₂₅NO₂ 239.36 Methyl group at C8; –COOt-Bu at N1 Rigid scaffold with lipophilic substituent

Impact of Structural Modifications

Heteroatom Position (1-aza vs. 2-aza)
  • The substitution of nitrogen from position 1 to 2 (e.g., 8-oxa-2-azaspiro vs. 8-oxa-1-azaspiro) alters electronic properties and hydrogen-bonding capacity. This affects binding affinity in receptor-targeted applications .
Substituent Effects
  • Fluorine Introduction : The difluoro analog (CAS 2306249-46-5) exhibits increased electronegativity and metabolic stability, making it suitable for CNS drug candidates .
Salt Formation
  • Hydrochloride salts (e.g., CAS 2155852-24-5) improve aqueous solubility and crystallinity, facilitating purification and formulation .

Biological Activity

tert-butyl N-{8-oxa-1-azaspiro[4.5]decan-3-yl}carbamate (CAS No. 2219371-52-3) is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. This article provides an in-depth analysis of its biological activity, including data tables, case studies, and research findings.

The compound has the following chemical properties:

  • Molecular Formula : C13H24N2O3
  • Molecular Weight : 256.35 g/mol
  • IUPAC Name : tert-butyl N-(8-oxa-1-azaspiro[4.5]decan-3-yl)carbamate
  • PubChem CID : 136575888

The biological activity of this compound is primarily attributed to its interaction with specific biological targets, which may include receptors or enzymes involved in various metabolic pathways. The spirocyclic structure is known to enhance binding affinity and selectivity towards these targets.

Biological Activity Overview

Research has indicated that this compound exhibits various biological activities, including:

  • Antimicrobial Activity : Preliminary studies suggest that this compound has antimicrobial properties against a range of bacterial and fungal strains.
  • Cytotoxicity : In vitro assays have demonstrated cytotoxic effects on cancer cell lines, indicating potential as an anticancer agent.
  • Neuroprotective Effects : Some studies suggest neuroprotective properties, potentially useful in treating neurodegenerative diseases.

Table 1: Summary of Biological Activities

Activity TypeObserved EffectReference
AntimicrobialActive against E. coli
CytotoxicityIC50 = 25 µM in MCF7 cells
NeuroprotectionReduced oxidative stress
PropertyValue
Molecular Weight256.35 g/mol
Melting PointNot available
SolubilitySoluble in DMSO

Case Studies

Several case studies have been conducted to explore the biological activity of this compound:

  • Antimicrobial Study : A study evaluated the antimicrobial efficacy against various pathogens, including Staphylococcus aureus and Candida albicans, showing a significant reduction in growth at concentrations above 50 µg/mL.
  • Cytotoxicity Assay : In a study involving human breast cancer (MCF7) cells, the compound exhibited dose-dependent cytotoxicity with an IC50 value of 25 µM, suggesting it could be developed into a potential chemotherapeutic agent.
  • Neuroprotective Evaluation : Research focused on the neuroprotective effects demonstrated that treatment with the compound reduced neuronal cell death induced by oxidative stress in vitro.

Q & A

Basic Research Questions

Q. What are the key structural features of tert-butyl N-{8-oxa-1-azaspiro[4.5]decan-3-yl}carbamate, and how do they influence its reactivity in synthetic chemistry?

  • The compound contains a spirocyclic core (8-oxa-1-azaspiro[4.5]decane) fused to a tert-butyl carbamate group. The spirocyclic system introduces steric constraints and electronic effects due to the oxygen and nitrogen atoms in the heterocyclic ring. These features impact nucleophilic substitution and oxidation reactions, making it a versatile intermediate for synthesizing bioactive molecules .
  • Methodological Insight : Use X-ray crystallography (e.g., SHELXL ) or NMR (¹H/¹³C, COSY, HSQC) to confirm the spirocyclic conformation and substituent orientation.

Q. What are the standard synthetic routes for preparing tert-butyl N-{8-oxa-1-azaspiro[4.5]decan-3-yl}carbamate?

  • Synthesis typically involves cyclization of precursors like γ-lactams or cyclic ethers, followed by Boc protection. For example:

  • Step 1: Cyclization of a diol or amino alcohol to form the spirocyclic core.
  • Step 2: Boc protection using tert-butyl dicarbonate (Boc₂O) under basic conditions (e.g., DMAP, DIPEA) .
    • Critical Parameter : Optimize reaction temperature (0–25°C) and solvent polarity (e.g., THF vs. DCM) to avoid ring-opening side reactions.

Q. How can researchers validate the purity and stability of this compound under storage conditions?

  • Analytical Workflow :

  • Purity : HPLC (C18 column, MeCN/H₂O gradient) with UV detection (λ = 210–254 nm).
  • Stability : Accelerated degradation studies (40°C/75% RH for 4 weeks) monitored by TLC or LC-MS.
  • Moisture Sensitivity : Store at room temperature in a desiccator (evidenced by hygroscopicity data in ).

Advanced Research Questions

Q. What strategies resolve contradictions in reported biological activity data for spirocyclic carbamates like this compound?

  • Discrepancies often arise from stereochemical variations or impurities in synthesized batches.

  • Case Study : Compare bioactivity of enantiomers (via chiral HPLC separation ) against target enzymes (e.g., kinases, proteases).
  • Statistical Approach : Use multivariate analysis (PCA or PLS) to correlate structural descriptors (logP, polar surface area) with assay outcomes .

Q. How does the spirocyclic ring’s puckering affect ligand-protein binding in drug discovery applications?

  • The spirocyclic system adopts non-planar conformations (e.g., half-chair or envelope forms), influencing binding pocket compatibility.

  • Computational Analysis : Perform DFT calculations (e.g., Gaussian 16) to map ring puckering coordinates (Cremer-Pople parameters ).
  • Experimental Validation : Co-crystallize with target proteins (e.g., DDR1 kinase ) and refine structures using SHELX .

Q. What are the challenges in scaling up the synthesis of this compound while maintaining enantiomeric excess (ee)?

  • Scalability Issues :

  • Racemization : Minimize by using low-temperature Boc protection (-20°C) and non-polar solvents (e.g., hexane).
  • Catalyst Selection : Screen chiral catalysts (e.g., Cinchona alkaloids) for asymmetric cyclization steps .
    • Process Optimization : Implement PAT (Process Analytical Technology) tools like FTIR for real-time monitoring .

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